molecular formula C16H19N3O3 B10995108 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone

Cat. No.: B10995108
M. Wt: 301.34 g/mol
InChI Key: MWEJNZZQTZMLTM-UHFFFAOYSA-N
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Description

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone is a complex organic compound featuring an indole moiety linked to a piperazine ring, which is further connected to a methoxyethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Attachment to Piperazine: The indole derivative is then coupled with piperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Methoxyethanone Addition: Finally, the piperazine-indole compound is reacted with methoxyethanone under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Indole-2-carboxylic acid derivatives.

    Reduction: 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-hydroxyethanone.

    Substitution: Various substituted ethanone derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to various receptors, including serotonin and dopamine receptors, due to the indole moiety.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone: Similar structure but with the indole carbonyl group at the 3-position.

    1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-ethoxyethanone: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-methoxyethanone is unique due to its specific substitution pattern, which can influence its binding affinity and biological activity. The presence of the methoxy group can also affect its solubility and pharmacokinetic properties.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-methoxyethanone

InChI

InChI=1S/C16H19N3O3/c1-22-11-15(20)18-6-8-19(9-7-18)16(21)14-10-12-4-2-3-5-13(12)17-14/h2-5,10,17H,6-9,11H2,1H3

InChI Key

MWEJNZZQTZMLTM-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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